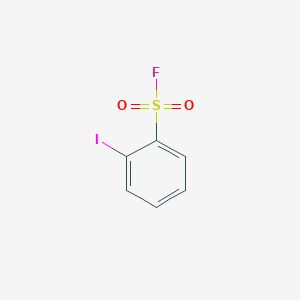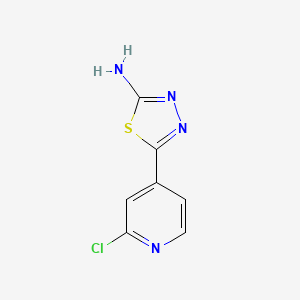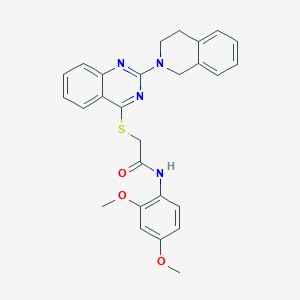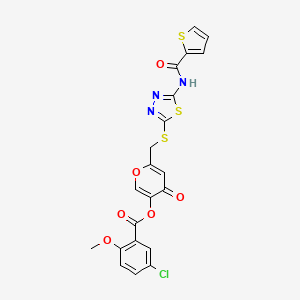
2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is a type of 2-aminothiazole-based compound . These compounds are significant in the field of organic medicinal chemistry and are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds, including 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid, involves several steps. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid can give 2-acetyl (arylsulfonyl)amino derivatives . Methylation of acetylaminothiazole and subsequent deacetylation can give 2-methylamino-4-methylthiazole-5-carboxylic acid, which can then be converted into esters .Molecular Structure Analysis
The molecular structure of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can be analyzed using various techniques such as FTIR and NMR . The compound has a molecular weight of 250.28 .Chemical Reactions Analysis
The chemical reactions involving 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid are complex and can involve several steps. For instance, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid can give 2-acetyl (arylsulfonyl)amino derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can be determined using various techniques. For instance, the compound has a molecular weight of 250.28 .科学的研究の応用
Anticancer Activity
The 2-aminothiazole scaffold, which is a part of the compound , is one of the characteristic structures in drug development. It has been found to have several biological activities, including acting as an anticancer agent . For instance, certain derivatives of 2-aminothiazole have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
Antioxidant Activity
2-Aminothiazole-based compounds, including “2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid”, have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been associated with antimicrobial activity . For example, 2-aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial and antifungal potential . They have been found to be effective against multidrug-resistant strains of bacteria .
Anti-inflammatory Activity
2-Aminothiazole-based compounds have been found to have anti-inflammatory activity . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis. Therefore, compounds with anti-inflammatory activity can have significant therapeutic benefits.
Antifungal Activity
2-Aminothiazole-4-carboxylate Schiff bases have shown significant antifungal potential . For instance, certain compounds have shown maximum antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Activity
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Analgesic Activity
Certain 2-aminothiazoles have shown significant analgesic (pain-relieving) activities . This makes them potential candidates for the development of new analgesic drugs.
Antitumor Activity
2-Aminothiazoles have also been associated with antitumor activity . This suggests that they could be used in the development of new drugs for the treatment of various types of cancer.
Safety and Hazards
作用機序
Target of Action
It’s known that 2-aminothiazole-based compounds have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
2-aminothiazole derivatives are known to interact with their targets, leading to various biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can influence various biochemical pathways due to their wide range of biological activities .
Result of Action
2-aminothiazole derivatives are known to have several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
特性
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQULWSHIWNZMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)



![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)


![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

